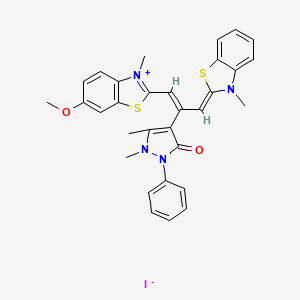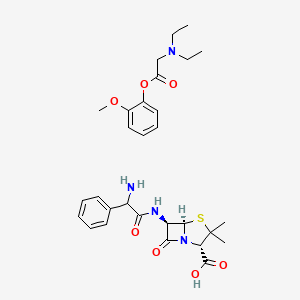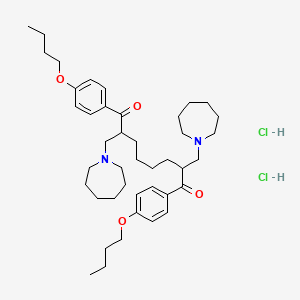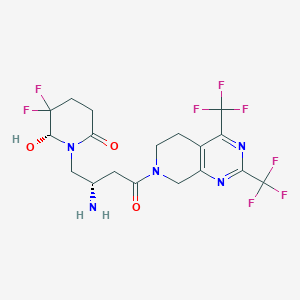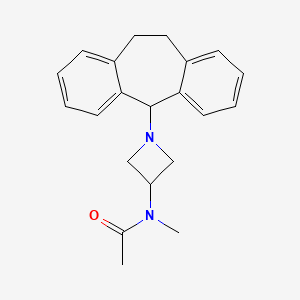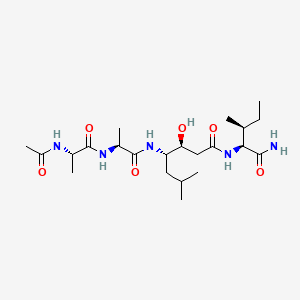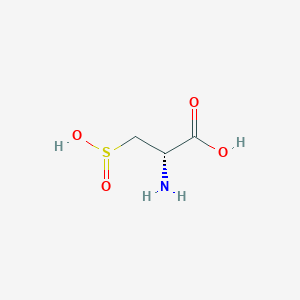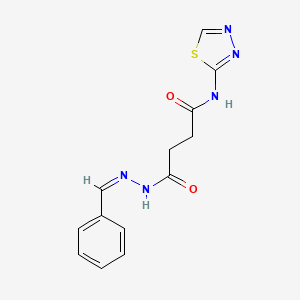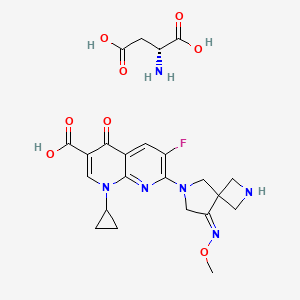
Zabofloxacin D-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zabofloxacin D-aspartate is a novel fluoroquinolone antibiotic developed to combat multidrug-resistant bacterial infections. It is particularly effective against Gram-positive bacteria and has shown promising results in treating respiratory infections . The compound is a derivative of zabofloxacin, which was first approved for clinical use in South Korea .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin D-aspartate involves several steps, starting with the preparation of the core fluoroquinolone structure. The process typically includes the following steps:
Formation of the core structure: The core structure of zabofloxacin is synthesized through a series of reactions involving cyclization and fluorination.
Aspartate conjugation: The synthesized zabofloxacin is then conjugated with D-aspartate to form this compound.
Industrial Production Methods
The industrial production of this compound has been optimized to ensure high yield and quality. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) to monitor and control the purity of the product . The improved manufacturing methods have made it possible to produce this compound cost-effectively and efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Zabofloxacin D-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce modified compounds with different pharmacokinetic profiles .
Applications De Recherche Scientifique
Zabofloxacin D-aspartate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and develop new antibacterial agents.
Mécanisme D'action
Zabofloxacin D-aspartate exerts its antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death . The compound’s dual-targeting mechanism enhances its efficacy against a broad spectrum of bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zabofloxacin D-aspartate include other fluoroquinolones such as delafloxacin, finafloxacin, and nemonoxacin .
Uniqueness
This compound stands out due to its potent activity against Gram-positive bacteria and its effectiveness in treating respiratory infections. Unlike some other fluoroquinolones, it has shown excellent in vitro and in vivo activities against drug-resistant strains of Streptococcus pneumoniae . Additionally, its dual-targeting mechanism and enhanced efficacy in acidic environments make it a valuable addition to the antibiotic arsenal .
Propriétés
Numéro CAS |
1808295-63-7 |
|---|---|
Formule moléculaire |
C23H27FN6O8 |
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
(2R)-2-aminobutanedioic acid;1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4.C4H7NO4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;5-2(4(8)9)1-3(6)7/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);2H,1,5H2,(H,6,7)(H,8,9)/b23-14+;/t;2-/m.1/s1 |
Clé InChI |
OBWXDHHUYKIHDV-USSIZITKSA-N |
SMILES isomérique |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C([C@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


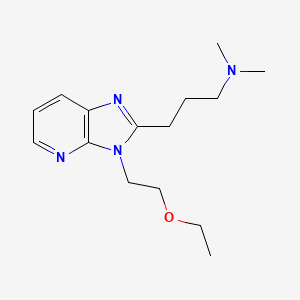
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)

![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
